Welcome to the BenchChem Online Store!
molecular formula C9H18OSi B8355499 (2-Cyclohexen-1-yloxy)(trimethyl)silane CAS No. 54725-71-2

(2-Cyclohexen-1-yloxy)(trimethyl)silane

Cat. No. B8355499
M. Wt: 170.32 g/mol
InChI Key: FKFGNRAGIVMYRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04281148

Procedure details

Into a solution of 2.26 g (0.0102 mole) of trimethylsilyl trifluoromethanesulfonate in 20 ml of benzene was added dropwise a mixed solution of 1.06 g (0.0107 mole) of 1,2-epoxycyclohexane and 2 ml of DBU in 5 ml of benzene at room temperature under an atmosphere of argon. After further agitation for 20 hours at room temperature, the reaction mixture was subjected to column chromatography with silica gel treated with ammonia as the adsorbent. Subsequent distillation of a chromatographic fraction gave 1.51 g of 3-trimethylsiloxycyclohexene boiling at 50° to 60° C. under a pressure of 50 mmHg. The yield was about 87% of the calculated value.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)S([O:6][Si:7]([CH3:10])([CH3:9])[CH3:8])(=O)=O.O1[CH:15]2[CH2:16][CH2:17][CH2:18][CH2:19][CH:14]12.C1CCN2C(=NCCC2)CC1.N>C1C=CC=CC=1>[CH3:8][Si:7]([CH3:10])([CH3:9])[O:6][CH:19]1[CH2:18][CH2:17][CH2:16][CH:15]=[CH:14]1

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
Name
Quantity
1.06 g
Type
reactant
Smiles
O1C2C1CCCC2
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Subsequent distillation of a chromatographic fraction

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C[Si](OC1C=CCCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.